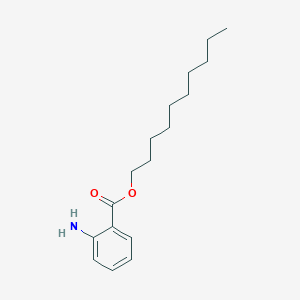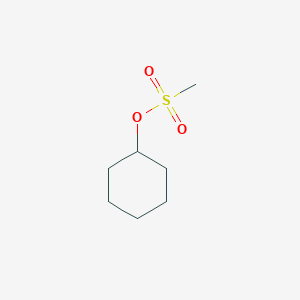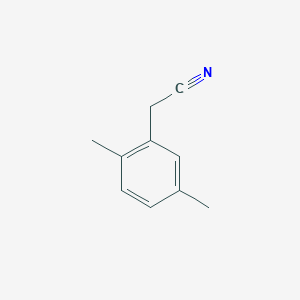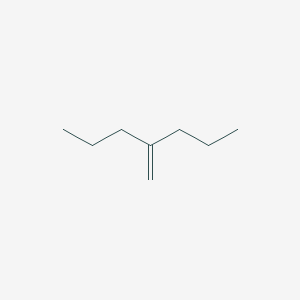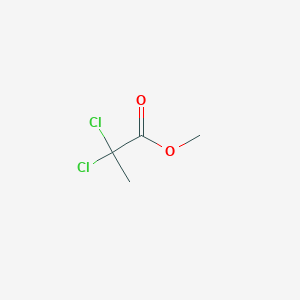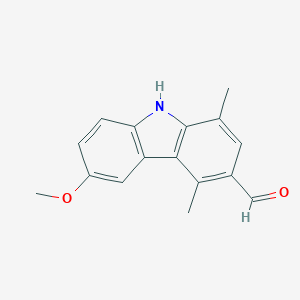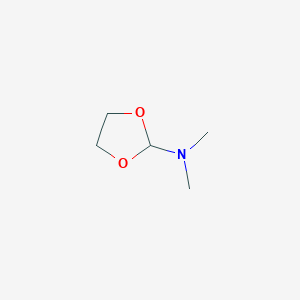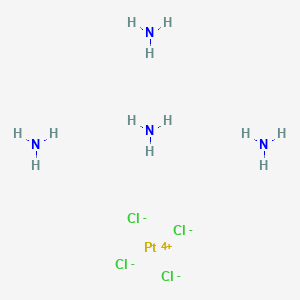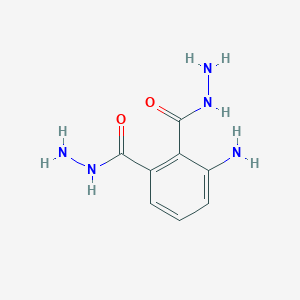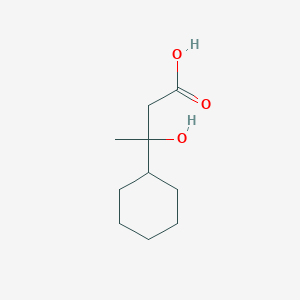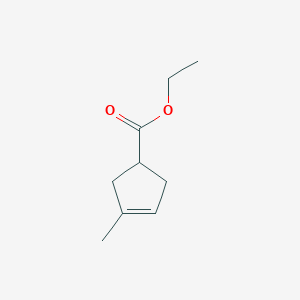![molecular formula C19H23NO2 B100867 2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]- CAS No. 18118-29-1](/img/structure/B100867.png)
2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]- is a chemical compound that belongs to the quinolinone family. This compound is known for its potential to exhibit various biological activities, making it a subject of interest for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones : The synthesis of various quinolinone derivatives has been explored, utilizing reactions like the condensation of diethyl malonate with anilines. These synthetic pathways are crucial for developing novel compounds with potential applications in various fields (Sekar & Prasad, 1999).
Development of Antioxidants for Lubricating Grease : Quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases. The efficiency of these compounds as antioxidants was assessed using standard methods, highlighting their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Reactions of Heterocyclic Quinone Methides : Studies on the reactions of specific quinolinone derivatives have led to the formation of various cycloaddition products, showcasing the reactivity and versatility of these compounds in chemical synthesis (Chauncey & Grundon, 1990).
Biological Evaluation and Pharmacological Studies
Evaluation of Anti-Breast Cancer Drugs : Hybrid 2-quinolinone derivatives have been synthesized and evaluated for their cytotoxicity against the MCF-7 cell line, demonstrating potential in the development of anti-breast cancer drugs (Bakare, 2022).
Discovery of Potent NR2B-Selective NMDA Antagonist : The identification of a specific 2(1H)-quinolinone derivative as a potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist shows the potential of these compounds in the treatment of pain (Kawai et al., 2007).
Material Science and Engineering Applications
- Analysis of Quinolinone Structures for Various Applications : The study of quinolinones, with adaptations in their molecular structures using different ligands, has implications for applications in pharmacy, medicine, physics, and engineering (Michelini et al., 2019).
Propiedades
Número CAS |
18118-29-1 |
|---|---|
Nombre del producto |
2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]- |
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |
Clave InChI |
YADLZLRNLRNTCM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
SMILES canónico |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
